molecular formula C14H18BrClN4O B6606403 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide hydrochloride CAS No. 2137846-15-0

2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]-N-(4-bromophenyl)acetamide hydrochloride

Cat. No.: B6606403
CAS No.: 2137846-15-0
M. Wt: 373.67 g/mol
InChI Key: LAYCZRFYGMROQY-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of such compounds involves the coupling of hydrazine with pyrazoles . The structures of the synthesized compounds are verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Molecular Structure Analysis

The molecular formula of this compound is C10H18ClN3O2 . It has a molecular weight of 247.72 g/mol . The InChI string and the canonical SMILES string provide more details about its structure .


Physical and Chemical Properties Analysis

Amides, which this compound is a type of, are usually solids at room temperature and have high boiling points . Amides of five or fewer carbon atoms are soluble in water .

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided in the available resources, it’s known that pyrazole derivatives exhibit their antileishmanial and antimalarial activities by inhibiting certain biological processes in the pathogens .

Future Directions

The future research directions could involve further exploration of the antileishmanial and antimalarial activities of this compound and other pyrazole derivatives . Additionally, the development of more efficient synthesis methods and the investigation of other potential pharmacological activities could be beneficial.

Properties

IUPAC Name

2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]-N-(4-bromophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O.ClH/c1-9-13(7-16)10(2)19(18-9)8-14(20)17-12-5-3-11(15)4-6-12;/h3-6H,7-8,16H2,1-2H3,(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYCZRFYGMROQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)Br)C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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